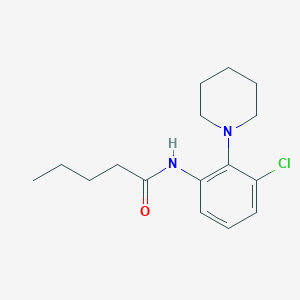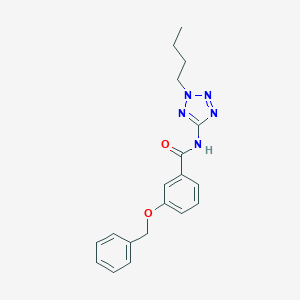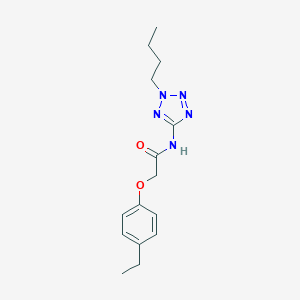![molecular formula C20H23ClN4O2 B244473 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419. The peptide is derived from a naturally occurring protein called Body Protection Compound. BPC-157 has been studied extensively for its potential therapeutic applications in regenerative medicine, wound healing, and tissue repair.
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, which triggers a series of cellular signaling pathways that promote tissue repair and regeneration. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to stimulate the production of growth factors, which play a key role in tissue repair and regeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. The peptide has been shown to reduce inflammation and oxidative stress, which can contribute to tissue damage and disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to promote the growth of new blood vessels, which can improve tissue perfusion and oxygenation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has several advantages for use in laboratory experiments. The peptide is stable and can be easily synthesized using standard SPPS techniques. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to working with N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. The peptide is relatively expensive, which can limit its use in large-scale experiments. Additionally, the exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. One area of interest is the use of the peptide in regenerative medicine and tissue engineering. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to promote tissue repair and regeneration in a range of tissues, including bone, muscle, and skin. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering applications.
Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in the treatment of neurodegenerative diseases. The peptide has been shown to have neuroprotective effects and to promote the growth of new neurons in animal models. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a synthetic peptide with potential therapeutic applications in regenerative medicine, wound healing, and tissue repair. The peptide has been shown to have a range of biochemical and physiological effects and has several advantages for use in laboratory experiments. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering and the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and can be synthesized using a standard Fmoc-based SPPS protocol. The synthesis method involves coupling the amino acids in a stepwise manner, followed by deprotection and purification of the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have potential therapeutic applications in a range of medical conditions. The peptide has been studied extensively for its ability to promote tissue repair and regeneration, reduce inflammation, and improve wound healing. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have neuroprotective effects and to promote the growth of new blood vessels.
Propiedades
Fórmula molecular |
C20H23ClN4O2 |
|---|---|
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-18(26)25-13-11-24(12-14-25)16-8-6-15(7-9-16)23-20(27)17-5-3-10-22-19(17)21/h3,5-10H,2,4,11-14H2,1H3,(H,23,27) |
Clave InChI |
FMRFEMRXLFWPRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)




